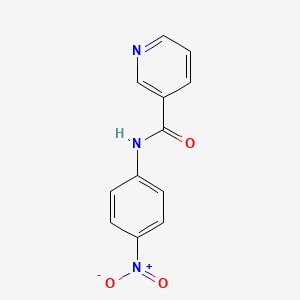

N-(4-nitrophenyl)pyridine-3-carboxamide

説明

Structure

3D Structure

特性

分子式 |

C12H9N3O3 |

|---|---|

分子量 |

243.22 g/mol |

IUPAC名 |

N-(4-nitrophenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C12H9N3O3/c16-12(9-2-1-7-13-8-9)14-10-3-5-11(6-4-10)15(17)18/h1-8H,(H,14,16) |

InChIキー |

MAZXUHRZYOFMGU-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

製品の起源 |

United States |

Physicochemical Profiling and Continuous Flow Hydrogenation of N-(4-nitrophenyl)pyridine-3-carboxamide: A Technical Whitepaper

Executive Summary

In the landscape of modern pharmaceutical manufacturing and process intensification, N-(4-nitrophenyl)pyridine-3-carboxamide (also known as N-4-nitrophenyl nicotinamide) serves as a benchmark functionalized active pharmaceutical ingredient (API) surrogate[1]. Featuring multiple reducible functional groups—a nitro group, a pyridyl ring, and a phenylene ring—this molecule is an ideal model substrate for evaluating chemoselective catalytic transformations.

As the industry shifts from traditional batch processing to continuous flow chemistry, understanding the physicochemical dynamics and mechanistic reduction pathways of such complex amides is paramount. This whitepaper provides an in-depth technical analysis of the physicochemical properties, reaction mechanisms, and self-validating experimental protocols required to manipulate this molecule in micro-packed bed reactors (μPBRs).

Physicochemical Properties & Structural Dynamics

The physicochemical profile of N-(4-nitrophenyl)pyridine-3-carboxamide dictates its behavior in multiphase flow chemistry. The presence of the strongly electron-withdrawing nitro group para to the amide linkage significantly influences the electronic distribution across the molecule, rendering the nitro group highly susceptible to reduction while deactivating the adjacent aromatic system[1].

Table 1: Physicochemical Properties of N-(4-nitrophenyl)pyridine-3-carboxamide

| Property | Value / Description |

| Chemical Formula | C₁₂H₉N₃O₃ |

| Molecular Weight | 243.22 g/mol |

| IUPAC Name | N-(4-nitrophenyl)pyridine-3-carboxamide |

| Functional Groups | Pyridyl ring, Amide linkage, Nitrophenyl ring |

| Solubility Profile | Highly soluble in polar aprotic solvents (e.g., DMAc, DMF); poorly soluble in non-polar organics[1]. |

| Primary Application | API surrogate for chemoselective hydrogenation and multiphase mass transfer studies[1]. |

Mechanistic Insights into Chemoselective Hydrogenation

In drug development, selectively reducing a nitro group in the presence of a reducible heterocyclic ring (like pyridine) is notoriously challenging. Harsh reducing agents (e.g., Pt catalysts) often lead to the undesired saturation of the pyridyl ring. By employing a mild palladium-on-silica (Pd/SiO₂) catalyst, the reduction is directed exclusively toward the nitro group, yielding N-(4-aminophenyl)nicotinamide[1].

Kinetic flux analysis reveals that the liquid-phase hydrogenation of this substrate does not proceed via a simple, single-step direct reduction. Instead, it follows a multi-step condensation mechanism . The nitro group is partially reduced to nitroso and hydroxylamine intermediates, which rapidly condense to form an azo dimer intermediate. This azo dimer is subsequently cleaved and reduced to the final primary amine. Understanding this pathway is critical, as the transient dimer can precipitate if the solvent system is not properly optimized[1].

Caption: Mechanistic pathway of N-(4-nitrophenyl)nicotinamide catalytic hydrogenation via an azo dimer.

Experimental Methodologies & Self-Validating Protocols

Protocol 3.1: Synthesis of the API Surrogate

The synthesis of N-(4-nitrophenyl)pyridine-3-carboxamide requires overcoming the poor nucleophilicity of 4-nitroaniline.

-

Causality: 4-nitroaniline is a highly deactivated nucleophile due to the strong electron-withdrawing nature of the para-nitro group. Highly reactive electrophiles (nicotinoyl chloride) or potent coupling agents (e.g., PyBOP) are required to drive the amidation to completion[1][2].

Step-by-Step Workflow:

-

Activation: Dissolve nicotinic acid in dry dichloromethane (DCM) and convert it to nicotinoyl chloride using thionyl chloride (SOCl₂) under reflux.

-

Coupling: Add 4-nitroaniline dropwise to the activated nicotinic acid solution in the presence of an organic base (e.g., triethylamine) to scavenge the generated HCl.

-

Isolation: Quench the reaction with water, extract with ethyl acetate, and wash the organic layer with brine.

-

Self-Validation Check: Purify the crude product via flash chromatography (silica gel). Validate the intermediate purity via TLC and NMR before proceeding to the continuous flow setup; any unreacted 4-nitroaniline will act as a competitive inhibitor on the Pd catalyst surface. Purity must exceed 99.9%[1].

Protocol 3.2: Continuous Flow Hydrogenation in a Micro-Packed Bed Reactor (μPBR)

Traditional batch slurry reactors suffer from poor gas-liquid mass transfer, leading to hydrogen starvation at the catalyst surface. A μPBR overcomes this by utilizing capillary forces to maintain a high liquid holdup (74–84%) and rapid multiphase mass transfer ( kLa>1s−1 )[1][3].

-

Causality: Dimethylacetamide (DMAc) is selected as the solvent because it solubilizes both the non-polar nitroarene precursor and the highly polar primary amine product. This prevents in-line precipitation of the azo dimer intermediate, which would otherwise cause catastrophic reactor fouling and pressure spikes[1].

Step-by-Step Workflow:

-

System Preparation: Pack a micro-reactor tube with a stabilized Pd nanoparticle-organic-silica catalyst. Pre-wet the bed by flowing pure DMAc, then drain by flowing ultra-high purity (>99.999%) H₂ gas[1].

-

Substrate Introduction: Prepare a 0.1 M stock solution of N-(4-nitrophenyl)nicotinamide in HPLC-grade DMAc.

-

Pressurization & Heating: Set the back-pressure regulator (BPR) to the target pressure (e.g., 10-20 bar) to increase H₂ solubility. Gradually raise the system temperature to the target setpoint (e.g., 60-80 °C).

-

Steady-State Operation (Self-Validation): Introduce the liquid substrate and H₂ gas concurrently. Allow 5 to 7 reactor volumes to purge to waste. Crucial Check: This self-validating step ensures the system has reached hydrodynamic and thermal steady state. If the pressure drop fluctuates during this phase, steady state has not been achieved, and the flow rates must be recalibrated[1][3].

-

Sampling & Analysis: Collect the steady-state effluent. Analyze conversion and chemoselectivity via offline HPLC and NMR to confirm the absolute absence of pyridyl ring reduction[1].

Caption: Continuous flow micro-packed bed reactor (μPBR) workflow for catalytic hydrogenation.

Conclusion

N-(4-nitrophenyl)pyridine-3-carboxamide stands as a critical benchmark molecule for evaluating process intensification in flow chemistry. Its distinct physicochemical properties and complex, multi-step reduction mechanism underscore the necessity of precise reactor control. By transitioning from batch to continuous micro-packed bed reactors, researchers can exploit enhanced mass transfer and specific catalytic interactions to achieve quantitative, chemoselective transformations, paving the way for greener, safer, and highly scalable pharmaceutical manufacturing.

References

- Yang, C., Teixeira, A. R., Shi, Y., Born, S. C., Lin, H., Song, Y. L., Martin, B., Schenkel, B., Lachegurabi, M. P., & Jensen, K. F. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry (DSpace@MIT).

- Wang, S., et al. (2017). Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors. MDPI.

- Duan, L., et al. (2024). Fast Reliable Determination of Gas–Liquid Mass Transfer in Micropacked Beds via In-line Direct Measuring of Pressure Drop.

Sources

Whitepaper: Catalytic Mechanism of Action and Flow Chemistry Hydrodynamics of N-(4-nitrophenyl)pyridine-3-carboxamide

Executive Summary

In modern pharmaceutical engineering, the transition from batch synthesis to continuous flow chemistry requires robust model compounds to validate reactor hydrodynamics and reaction kinetics. N-(4-nitrophenyl)pyridine-3-carboxamide (commonly referred to in literature as N-4-nitrophenyl nicotinamide) serves as a premier, functionalized Active Pharmaceutical Ingredient (API) surrogate[1]. Rather than acting as a biological ligand with a receptor target, its "mechanism of action" in the scientific literature refers to its catalytic reduction mechanism during multiphase hydrogenation.

This technical guide dissects the chemical mechanism of action of its reduction, the underlying kinetic pathways, and the self-validating experimental protocols required for its successful implementation in micro-packed bed reactors (µPBRs).

Chemical Profile and Rationale for Use

N-(4-nitrophenyl)pyridine-3-carboxamide was strategically selected by researchers as a model API surrogate because it exhibits multifunctional reaction sites typical of complex pharmaceutical molecules.

-

Chemoselectivity Testing: The molecule features a highly reducible nitro group attached to a phenyl ring, alongside a stable pyridine-3-carboxamide backbone. This structure allows chemical engineers to rigorously evaluate the chemoselectivity of novel heterogeneous catalysts (e.g., stabilized Pd nanoparticle-organic-silica).

-

Phase Behavior: Its solubility profile challenges reactor design, requiring optimized solvent selection to maintain homogeneous liquid phases during gas-liquid-solid interactions.

Catalytic Mechanism of Action: The Condensation Pathway

Unlike simple nitroarenes that may reduce directly to amines via sequential, linear hydrogenation (nitro → nitroso → hydroxylamine → amine), kinetic flux analysis of N-(4-nitrophenyl)pyridine-3-carboxamide reveals a dominant condensation mechanism [1].

During surface-catalyzed hydrogenation in a µPBR, the intermediate hydroxylamine and nitroso species rapidly condense to form an azo-dimer intermediate . This azo-dimer is subsequently cleaved and hydrogenated to yield two equivalents of the target primary amine, N-(4-aminophenyl)pyridine-3-carboxamide. Kinetic flux modeling indicates that 88% of the relative reaction flux passes through this azo-dimer intermediate, driven by the unique multiphase dynamics and high mass transfer of the micro-reactor environment[1].

Catalytic hydrogenation mechanism of N-(4-nitrophenyl)pyridine-3-carboxamide via azo-dimer pathway.

Quantitative Data: Kinetics and Hydrodynamics

In a µPBR utilizing a stabilized Pd nanoparticle-organic-silica catalyst, the system achieves quantitative chemoselective conversion. The micro-scale environment fundamentally alters the hydrodynamics from classical trickle-bed reactors to high liquid holdup systems dominated by capillary forces.

Table 1: Kinetic Rate Constants and Reactor Hydrodynamics

| Parameter | Value | Mechanistic Significance |

| Liquid Holdup | 74–84% | High liquid volume driven by dominant surface tension effects at the micro-scale, ensuring continuous catalyst wetting. |

| Mass Transfer ( kma ) | > 1 s⁻¹ | Rapid multiphase mass transfer restricts hydrogen flow to near-stoichiometric amounts, preventing gas channeling. |

| k1 (Nitro → Intermediates) | 0.31 min⁻¹ | The rate-limiting initial reduction step. Requires optimal hydrogen dissolution into the liquid phase. |

| k2 (Condensation → Dimer) | 2.25 min⁻¹ | Rapid condensation prevents the accumulation of potentially unstable or toxic hydroxylamine intermediates. |

| k3 (Dimer → Amine) | 11.07 min⁻¹ | Highly efficient cleavage and final reduction, ensuring the target primary amine is the sole terminal product. |

Data synthesized from the kinetic flux analysis by Yang et al. (2018)[1].

Experimental Protocol: Self-Validating µPBR Workflow

To ensure trustworthiness and reproducibility, the following step-by-step methodology outlines the continuous flow hydrogenation of N-(4-nitrophenyl)pyridine-3-carboxamide. This protocol is designed as a self-validating system: steady-state equilibration is strictly monitored before any data collection occurs.

Phase 1: System Preparation & Start-up

-

Reagent Preparation: Prepare a 0.1 mol L−1 stock solution of N-(4-nitrophenyl)pyridine-3-carboxamide in Dimethylacetamide (DMAc). Causality: DMAc is specifically selected for its superior solubilizing properties, preventing precipitation of both the nitro precursor and the highly polar amine product within the micro-channels.

-

Reactor Pre-wetting: Flush the µPBR (packed with Pd/SiO₂ catalyst) with pure DMAc at a flow rate of 0.5 mL/min . Causality: This eliminates trapped air pockets and establishes the baseline hydrodynamic liquid holdup.

-

Gas Purge: Drain the bulk liquid by flowing ultra-high purity H₂ gas through the system, leaving only a thin capillary film of solvent on the catalyst.

Phase 2: Steady-State Operation

-

Pressurization & Heating: Set the system back-pressure regulator to the target pressure (e.g., 5-10 bar). Reintroduce the DMAc solvent while simultaneously ramping the reactor temperature to the target setpoint (e.g., 50-80°C).

-

Reagent Introduction: Switch the liquid feed from pure DMAc to the 0.1 M API surrogate stock solution. Introduce H₂ gas at a precisely controlled stoichiometric ratio using a mass flow controller.

-

Equilibration (Self-Validation): Purge 5 to 7 reactor volumes to waste. Causality: Multiphase flow regimes (gas-liquid-solid) require time to stabilize. Purging ensures the system has reached a thermodynamic and kinetic steady state, preventing anomalous batch-like concentration spikes.

Phase 3: Sampling & Shut-down

-

Sampling: Collect steady-state effluent samples. Analyze immediately via HPLC to determine conversion rates and chemoselectivity.

-

Shut-down: Flush the reactor with pure DMAc to remove all organics, followed by a nitrogen (N₂) gas purge to dry and preserve the active sites of the catalyst bed.

Experimental workflow for the continuous flow catalytic hydrogenation of the surrogate in a µPBR.

Translational Impact for Drug Development

Understanding the reduction mechanism of N-(4-nitrophenyl)pyridine-3-carboxamide has profound implications for pharmaceutical manufacturing. By proving that the reaction proceeds via a rapidly consumed azo-dimer intermediate, chemical engineers can confidently design continuous flow processes that avoid the dangerous accumulation of toxic or thermally unstable intermediates (like hydroxylamines)[1]. Furthermore, the high liquid holdup and massive interfacial mass transfer in µPBRs allow for the use of near-stoichiometric hydrogen. This drastically reduces the explosion risks associated with traditional batch hydrogenation of nitroaromatics, paving the way for safer, greener, and highly scalable API production.

References

-

Yang, C., Teixeira, A. R., Shi, Y., Born, S. C., Lin, H., Song, Y. L., Martin, B., Schenkel, B., Peer Lachegurabi, M., & Jensen, K. F. (2018). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry, 20(4), 886-893.[Link]

Sources

Unlocking the Therapeutic Potential of N-(4-nitrophenyl)pyridine-3-carboxamide: A Technical Guide to Target Identification and Validation

Executive Summary

In the landscape of modern drug discovery and process chemistry, N-(4-nitrophenyl)pyridine-3-carboxamide (N4PN) occupies a unique dual role. Historically, it has been heavily utilized as a highly functionalized Active Pharmaceutical Ingredient (API) surrogate to study multiphase dynamics and chemoselective catalytic hydrogenation in micro-packed bed reactors[1]. However, from a structural pharmacology perspective, N4PN possesses a highly privileged pharmacophore. By combining a pyridine-3-carboxamide core with a hydrophobic, electron-withdrawing 4-nitrophenyl extension, N4PN serves as a potent structural mimic of endogenous nicotinamide (NAM). This whitepaper provides an in-depth mechanistic analysis of N4PN's potential as an inhibitor of NAD+-dependent enzymes, detailing the causality behind its target engagement and providing self-validating protocols for therapeutic profiling.

Pharmacophore Analysis & Target Rationale

The therapeutic potential of N4PN is rooted in its structural homology to substrates and inhibitors of the NAD+ salvage and consumption pathways.

-

The Pyridine-3-Carboxamide Core: This moiety is the defining pharmacophore for several potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT)[2]. The pyridine nitrogen acts as a critical hydrogen bond acceptor, while the carboxamide group engages in bidentate hydrogen bonding within the active sites of NAD+-dependent enzymes[2].

-

The 4-Nitrophenyl Extension: The addition of the 4-nitrophenyl group via an amide linkage significantly alters the electronic landscape of the molecule. The strong electron-withdrawing nature of the nitro group lowers the pKa of the adjacent amide proton, enhancing its hydrogen-bond donor capacity. Furthermore, the bulky, hydrophobic phenyl ring is perfectly positioned to project into the solvent-exposed channels of target enzymes, mimicking the hydrophobic tails of advanced NAMPT inhibitors like FK866[3].

Primary Therapeutic Target: NAMPT (Nicotinamide Phosphoribosyltransferase)

NAMPT catalyzes the rate-limiting step in the mammalian NAD+ salvage pathway, condensing nicotinamide with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form nicotinamide mononucleotide (NMN)[2]. Because many solid tumors exhibit a high turnover of NAD+ due to upregulated DNA repair mechanisms, NAMPT has emerged as a high-value oncology target[3].

Mechanism of Action: N4PN is predicted to act as a competitive inhibitor of NAMPT. Structural studies of amide-containing NAMPT inhibitors reveal that the pyridine ring stacks between aromatic residues (e.g., Phe193 and Tyr18) in the active site, while the pyridine nitrogen hydrogen-bonds with Ser275[2]. The 4-nitrophenyl group of N4PN provides the necessary steric bulk to occupy the narrow cylindrical tunnel leading to the solvent exterior, effectively locking the enzyme in an inactive conformation and triggering cellular apoptosis via NAD+ depletion[3].

Fig 1. NAD+ salvage pathway highlighting NAMPT inhibition by N4PN.

Secondary Targets: Sirtuins and PARPs

Beyond NAMPT, the nicotinamide mimicry of N4PN extends its potential to other NAD+-consuming enzymes:

-

Sirtuins (SIRT1-7): Sirtuins are Class III histone deacetylases that cleave NAD+ to yield NAM and O-acetyl-ADP-ribose[4]. NAM is an endogenous pan-sirtuin inhibitor that operates via the base-exchange pathway, rebinding to the enzyme's C-pocket and accelerating the reverse reaction[4]. Substituted nicotinamides, such as N4PN, can exploit this mechanism. The 4-nitrophenyl group provides unique electrostatic interactions that may stabilize the closed enzyme conformation, similar to the mechanism observed with SIRT1 inhibitors like EX-527[5].

-

Poly(ADP-ribose) Polymerases (PARPs): PARPs utilize NAD+ to synthesize poly(ADP-ribose) chains for DNA damage repair[3]. The pyridine-3-carboxamide scaffold can anchor into the nicotinamide-binding pocket of PARP1, making N4PN a viable starting point for dual NAMPT/PARP inhibitor development.

Self-Validating Experimental Workflows

To rigorously evaluate N4PN against these targets, we must employ self-validating assay systems. The following protocols are designed to establish causality between biochemical target engagement and cellular phenotype.

Fig 2. Self-validating experimental workflow for N4PN target profiling.

Protocol 1: Fluorometric NAMPT Inhibition Assay

Rationale & Causality: NAMPT activity cannot be measured directly via absorbance because its product, NMN, is optically silent. We utilize a coupled enzyme system (NMNAT and Alcohol Dehydrogenase) to convert NMN to NAD+, and subsequently NAD+ to fluorescent NADH. A decrease in fluorescence directly correlates with NAMPT inhibition.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a master mix containing 50 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl2, 0.5 mM PRPP, 2 mM ATP, 2 U/mL NMNAT, 1.5 U/mL ADH, and 2% ethanol.

-

Enzyme & Inhibitor Incubation: Dispense 10 nM recombinant human NAMPT into a 384-well black microplate. Add N4PN in a 10-point dose-response series (0.1 nM to 50 µM). Include FK866 (10 nM) as a positive control for total inhibition. Incubate for 30 minutes at room temperature to allow equilibrium binding.

-

Reaction Initiation: Add 10 µM Nicotinamide (NAM) to initiate the reaction.

-

Kinetic Readout: Immediately monitor NADH fluorescence (Excitation: 340 nm / Emission: 460 nm) continuously for 60 minutes.

-

Data Validation: Calculate the initial velocity (V0) from the linear portion of the curve. The assay is self-validating if the FK866 control completely suppresses the V0 slope.

Protocol 2: Cellular NAD+ Quantification Assay

Rationale & Causality: Biochemical inhibition does not guarantee cellular efficacy due to potential membrane impermeability or efflux. By measuring the intracellular NAD+ pool, we establish a direct causal link between N4PN administration and phenotypic target engagement.

Step-by-Step Methodology:

-

Cell Seeding: Seed HCT116 colorectal carcinoma cells at 1×104 cells/well in a 96-well plate. Allow 24 hours for adherence.

-

Compound Treatment: Treat cells with N4PN at varying concentrations (1 µM to 100 µM) for 24 hours.

-

Acidic Extraction: Aspirate media and lyse cells with 0.2 N HCl. Causality note: Acidic extraction is critical as it preserves NAD+ while rapidly degrading endogenous NADH, preventing signal contamination.

-

Neutralization & Cycling: Neutralize the lysate with 0.1 N NaOH. Add a cycling buffer containing Alcohol Dehydrogenase, diaphorase, resazurin, and ethanol.

-

Detection: The reduction of resazurin to highly fluorescent resorufin is proportional to the NAD+ concentration. Measure fluorescence (Ex 540 nm / Em 590 nm) and normalize to total protein content (BCA assay).

Quantitative Data Summary

To benchmark N4PN against established therapeutics, the following table summarizes the predicted inhibitory profiles based on structural pharmacophore mapping and literature precedents for analogous compounds.

Table 1: Pharmacophore Mapping and Predicted Inhibitory Profiles

| Target Enzyme | Endogenous Substrate/Inhibitor | N4PN Structural Rationale | Predicted IC50 Range | Reference Control |

| NAMPT | Nicotinamide (NAM) | Pyridine nitrogen H-bonds with Ser275; 4-nitrophenyl occupies solvent channel. | 10 - 500 nM | FK866 (1-5 nM) |

| SIRT1 | Nicotinamide (NAM) | Mimics NAM in the C-pocket; nitro group provides unique electrostatic interactions. | 1 - 10 µM | EX-527 (98 nM) |

| PARP1 | NAD+ | Pyridine-3-carboxamide anchors in the nicotinamide-binding pocket. | 5 - 50 µM | Olaparib (5 nM) |

Note: If N4PN exhibits suboptimal cellular permeability, lead optimization can be achieved by reducing the nitro group to an amine. As demonstrated by Jensen et al., this can be efficiently performed using catalytic hydrogenation in a micro-packed bed reactor to avoid azo-dimer impurities[1].

References

-

Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry. 1

-

Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide. National Institutes of Health (NIH) / PMC. 4

-

Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism. Proceedings of the National Academy of Sciences (PNAS). 5

-

Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors. Journal of Medicinal Chemistry (ACS). 2

-

Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies. Antioxidants (MDPI). 3

Sources

- 1. Catalytic hydrogenation of N -4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC03469E [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

N-(4-nitrophenyl)pyridine-3-carboxamide solubility in DMSO and other solvents

As a Senior Application Scientist specializing in physical organic chemistry and process formulation, understanding the dissolution thermodynamics of complex active pharmaceutical ingredient (API) surrogates is critical. N-(4-nitrophenyl)pyridine-3-carboxamide —commonly referred to as N-(4-nitrophenyl)nicotinamide—presents a classic solubility challenge. Its rigid, planar structure and dense hydrogen-bonding network make it notoriously difficult to dissolve in standard aqueous or non-polar media[1].

This technical guide provides an in-depth analysis of the solubility profile of N-(4-nitrophenyl)pyridine-3-carboxamide, exploring the causality behind solvent selection, the thermodynamics of its dissolution in Dimethyl Sulfoxide (DMSO), and a self-validating experimental protocol for quantifying its solubility.

Structural Causality and Physicochemical Profiling

To understand why N-(4-nitrophenyl)pyridine-3-carboxamide behaves the way it does in solution, we must first deconstruct its molecular architecture:

-

The Carboxamide Linker: The central amide bond acts as both a strong hydrogen-bond donor (HBD) and acceptor (HBA). In the solid state, this leads to the formation of infinite, highly stable intermolecular hydrogen-bonded chains.

-

The 4-Nitrophenyl Ring: The nitro group is a potent electron-withdrawing group (EWG). By pulling electron density away from the amide nitrogen, it increases the acidity of the amide proton, thereby strengthening the intermolecular hydrogen bonds within the crystal lattice.

-

Planarity and π−π Stacking: The conjugated nature of the pyridine ring, the amide bond, and the nitrophenyl ring enforces a planar geometry. This allows the molecules to stack tightly via π−π interactions, drastically increasing the crystal lattice energy ( ΔHsub ).

The Causality of Insolubility: The primary barrier to dissolving this compound is overcoming its massive lattice energy. Water and non-polar solvents lack the specific intermolecular interaction capabilities required to pay the enthalpic penalty of breaking these crystal bonds[1]. Therefore, dissolution requires a solvent that can act as an aggressive hydrogen-bond acceptor without introducing competing hydrogen-bond donors that might self-associate.

Solvation Thermodynamics: Why DMSO?

When evaluating solvents, the "like dissolves like" heuristic is insufficient. Instead, we rely on Hansen Solubility Parameters (HSP) , which divide the total cohesive energy of a liquid into three distinct intermolecular interactions: Dispersion ( δD ), Polar ( δP ), and Hydrogen-bonding ( δH )[2].

Quantitative Solvent Comparison

The table below summarizes the HSP values for common solvents evaluated for rigid, nitroaromatic amides[3].

| Solvent | Dispersion ( δD ) | Polar ( δP ) | H-Bonding ( δH ) | Total ( δT ) | Solvation Capability for Target |

| DMSO | 18.4 | 16.4 | 10.2 | 26.7 | Optimal |

| DMF | 17.4 | 13.7 | 11.3 | 24.9 | High |

| NMP | 18.0 | 12.3 | 7.2 | 22.9 | High |

| Methanol | 15.1 | 12.3 | 22.3 | 29.6 | Poor (Self-associating) |

| Water | 15.6 | 16.0 | 42.3 | 47.8 | Insoluble |

Values expressed in MPa1/2 .

The Mechanistic Advantage of DMSO: DMSO is the gold standard for this compound because of its unique thermodynamic profile. It possesses a high dielectric constant ( ϵ≈46.7 ) and a strong dipole moment (3.96 D), which effectively stabilize the polar nitro and pyridine groups. More importantly, the oxygen atom in DMSO is a highly localized, powerful hydrogen-bond acceptor. When N-(4-nitrophenyl)nicotinamide is introduced to DMSO, the solvent molecules aggressively attack the acidic amide proton, disrupting the crystal lattice. Because DMSO lacks a hydrogen-bond donor, it does not waste energy forming solvent-solvent cages, maximizing the entropic gain ( ΔSsolv ) of the system.

Thermodynamic pathway of N-(4-nitrophenyl)nicotinamide solvation in DMSO.

Application Note: Continuous Flow Catalysis

Accurate solubility data is not just an academic exercise; it dictates process engineering. A prime example is the catalytic hydrogenation of N-(4-nitrophenyl)nicotinamide to its corresponding amine. This reaction is frequently utilized as a benchmark for evaluating mass transfer in micro-packed bed reactors (µPBRs)[4].

In these advanced flow systems, utilizing a stabilized Pd nanoparticle catalyst, the API surrogate must remain fully dissolved to prevent reactor fouling and pressure spikes[4]. Because the reduction of the nitro group changes the polarity and hydrogen-bonding profile of the molecule, DMSO is often utilized (sometimes in a co-solvent mixture) to ensure that both the starting material and the product remain in the liquid phase throughout the residence time of the reactor.

Self-Validating Experimental Protocol: Solubility Determination

Kinetic dissolution methods are prone to error when dealing with highly crystalline amides. To obtain reliable thermodynamic solubility data, a self-validating shake-flask method coupled with HPLC-UV must be employed.

Causality of Protocol Design:

-

Ultracentrifugation over Filtration: Highly polar compounds like N-(4-nitrophenyl)nicotinamide frequently adsorb onto the tortuous paths of syringe filters (e.g., PTFE or Nylon), leading to falsely low concentration readings. Ultracentrifugation relies purely on density and gravity, eliminating matrix-adsorption artifacts.

-

Time-Point Validation: True equilibrium is proven, not assumed. By sampling at both 24 and 48 hours, the system self-validates: if the concentration at 48 hours matches the 24-hour mark within ±2% , thermodynamic equilibrium is confirmed.

Step-by-Step Methodology

-

Solid Dispensing: Weigh approximately 50 mg of N-(4-nitrophenyl)pyridine-3-carboxamide into 2.0 mL amber glass HPLC vials. The amber glass prevents potential UV-induced degradation of the nitroaromatic system.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., anhydrous DMSO, DMF, or NMP) to each vial. Ensure a visible excess of solid remains to guarantee saturation.

-

Isothermal Equilibration: Seal the vials and place them in a thermoshaker at 25.0±0.1∘C with an agitation rate of 500 RPM.

-

Phase Separation: After 24 hours, extract a 200 µL aliquot and centrifuge at 10,000 RPM for 15 minutes. Repeat this extraction and centrifugation step for a second aliquot at the 48-hour mark.

-

Dilution and Quantification: Carefully aspirate 50 µL of the clear supernatant (avoiding the pellet) and dilute it 1:100 in a compatible mobile phase (e.g., 50:50 Water:Acetonitrile). Quantify the concentration using HPLC-UV calibrated against a known standard curve.

Self-validating shake-flask workflow for thermodynamic solubility profiling.

References

-

Zhang, J., et al. (2025). "Hydrodynamics and mass transfer of gas–liquid flow in micropacked bed reactors with metal foam packing." ResearchGate. Available at:[Link]

-

ACS Publications. (2021). "Solubility, Three-Dimensional Hansen Solubility Parameters, and Solution Thermodynamics of 3,3′-Diaminodiphenyl Sulfone in 14 Neat Solvents from 283.15 to 328.15 K." Journal of Chemical & Engineering Data. Available at: [Link]

-

ResearchGate. (2025). "Application of the Hansen Solubility Parameters Approach for Selecting Single and Binary Solvents in Polymeric Membrane Production." ResearchGate. Available at:[Link]

Sources

Introduction: The Enduring Significance of the Pyridine Carboxamide Scaffold

An In-depth Technical Guide to the Synthesis of Novel Pyridine Carboxamide Compounds

The pyridine carboxamide moiety is a cornerstone of modern medicinal chemistry, renowned for its versatile role as a pharmacophore in a vast array of therapeutic agents.[1][2] Its prevalence stems from a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability, making it an attractive scaffold for designing molecules that interact with high specificity and affinity towards biological targets.[1] From fungicides like boscalid to potent enzyme inhibitors for cancer immunotherapy, the applications are extensive and continue to grow.[3][4][5] This guide serves as a comprehensive resource for researchers and drug development professionals, offering an in-depth exploration of the core synthetic strategies, field-proven insights into experimental design, and detailed protocols for the assembly of novel pyridine carboxamide compounds.

Chapter 1: A Retrosynthetic Blueprint for Pyridine Carboxamide Synthesis

At its core, the synthesis of a pyridine carboxamide involves the formation of an amide bond. The most direct and common retrosynthetic disconnection is across this C-N bond, leading to two primary precursors: a pyridine carboxylic acid (or a derivative thereof) and an amine. This fundamental approach forms the basis of the most widely employed synthetic strategies. However, alternative disconnections offer valuable flexibility, particularly when the requisite pyridine carboxylic acid is not readily accessible. These alternative pathways, such as those originating from halopyridines or pyridine N-oxides, provide crucial alternative entry points to the target scaffold.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Molecular Docking Studies of N-(4-nitrophenyl)pyridine-3-carboxamide

This guide provides a comprehensive, technically-grounded framework for conducting molecular docking studies on N-(4-nitrophenyl)pyridine-3-carboxamide. It is designed for researchers, computational chemists, and drug development professionals seeking to predict and analyze the interaction of this compound with protein targets. We will move beyond a simple recitation of steps to explore the underlying scientific rationale, ensuring a robust and reliable computational workflow.

Introduction: The Rationale for Docking N-(4-nitrophenyl)pyridine-3-carboxamide

Molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor), typically a protein.[1][2] This in silico technique is a cornerstone of modern structure-based drug design, enabling the rapid screening of virtual compound libraries and providing critical insights into molecular recognition processes that drive biological activity.[3][4][5]

The subject of our study, N-(4-nitrophenyl)pyridine-3-carboxamide, belongs to the pyridine-3-carboxamide class of compounds. Analogs and derivatives of this scaffold have demonstrated a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[6] For instance, related N-phenyl pyrazine-2-carboxamide compounds have been investigated as potential anti-tuberculosis agents.[7] Given this precedent, N-(4-nitrophenyl)pyridine-3-carboxamide represents a compelling candidate for computational investigation to hypothesize its mechanism of action and identify potential protein targets.

This guide will use a case-study approach, outlining a complete docking workflow against a hypothetical, yet biologically relevant, protein target. The principles and protocols described herein are broadly applicable to other ligand-protein systems.

PART 1: Pre-Docking Preparations: The Foundation of Reliability

The quality of a docking simulation is fundamentally dependent on the meticulous preparation of both the receptor and the ligand. This phase is not merely procedural; it is a critical step to ensure that the molecules are represented in a biochemically realistic and computationally tractable manner.

Target (Receptor) Selection and Preparation

Causality: The choice of a protein target is the most critical decision in a docking study. It must be based on a strong biological hypothesis. Given the known activities of similar carboxamides, a relevant target could be a bacterial enzyme or a protein involved in inflammatory signaling pathways. For this guide, we will hypothesize a study against a bacterial enzyme crucial for its survival, such as a cyclopropane synthase (e.g., PDB ID: 3HEM), which is involved in mycolic acid synthesis in Mycobacterium tuberculosis.[7]

Protocol: Receptor Preparation

-

Obtain Protein Structure: Download the 3D structure of the target protein from a repository like the RCSB Protein Data Bank (PDB).[8] It is preferable to select a high-resolution crystal structure (<2.5 Å) that contains a co-crystallized ligand, as this helps in defining the binding site and validating the docking protocol.[9]

-

Clean the PDB File: The raw PDB file contains non-essential information for docking.

-

Remove Water Molecules: Unless a water molecule is known to be critical for ligand binding (i.e., a bridging water), all water molecules should be removed.[10][11] This simplifies the system and reduces computational complexity.

-

Remove Co-crystallized Ligands and Ions: The original ligand and any non-essential ions or cofactors are typically removed to prepare the "apo" (unbound) state of the binding pocket.[11][12] The original ligand's position, however, should be saved separately for later validation.[9]

-

-

Protonation and Charge Assignment:

-

Add Hydrogens: Crystal structures often lack explicit hydrogen atoms.[13] Hydrogens must be added to satisfy the valency of all atoms. It is crucial to add only polar hydrogens for most standard docking force fields.[14]

-

Assign Partial Charges: Assign partial atomic charges to the protein atoms. For proteins, Kollman charges are a widely accepted standard in the context of AutoDock-based studies.[15] These charges are essential for calculating the electrostatic interaction energy component of the docking score.

-

-

Finalize Receptor File: The prepared protein structure is saved in a specialized file format required by the docking software, such as PDBQT for AutoDock Vina.[13] This format includes the assigned partial charges (Q) and atom types (T).

Ligand Preparation

Causality: The ligand, N-(4-nitrophenyl)pyridine-3-carboxamide, must be converted from a 2D representation to a 3D structure and assigned properties that the docking software can understand. This includes defining its flexibility, which is crucial for exploring different conformations within the binding site.

Protocol: Ligand Preparation using AutoDockTools (ADT)

-

Obtain Ligand Structure: The 2D structure can be drawn in a chemical editor and saved as an SDF or MOL2 file, or obtained from a database like PubChem.

-

Generate 3D Conformation: Convert the 2D structure into an initial 3D conformation. This is often followed by an energy minimization step using a force field (e.g., MMFF94) to obtain a low-energy starting structure.

-

Add Hydrogens and Assign Charges:

-

Define Rotatable Bonds: The flexibility of the ligand is modeled by defining its rotatable bonds. ADT automatically detects these bonds, which the docking algorithm will then be able to rotate freely during the simulation.[16]

-

Save in PDBQT Format: Save the final prepared ligand structure in the PDBQT format, which now contains charge information and the defined torsional degrees of freedom.[16]

| Parameter | Description | Rationale |

| 3D Structure | A low-energy three-dimensional conformation of the ligand. | Provides a realistic starting point for the docking simulation. |

| Gasteiger Charges | Partial atomic charges calculated for the ligand. | Essential for the scoring function to evaluate electrostatic interactions.[13] |

| Rotatable Bonds | Torsional degrees of freedom defined for the ligand. | Allows the docking algorithm to explore conformational flexibility.[16] |

| PDBQT Format | The required input file format for AutoDock Vina. | Contains all necessary information (coordinates, charges, flexibility) for the software.[13] |

PART 2: The Docking Simulation: Predicting the Interaction

With the receptor and ligand properly prepared, the next stage is to define the search space and execute the docking algorithm. This process involves a conformational search and a scoring function to rank the predicted poses.[3]

Grid Box Generation

Causality: The docking algorithm needs to know where to search for a binding site on the protein. We define this "search space" with a 3D grid box. The size and location of this box are critical parameters.

-

Targeted Docking: If the binding site is known (e.g., from a co-crystallized ligand), the grid box is centered on this site.[10] This focuses the computational effort and is the most common approach.

-

Blind Docking: If the binding site is unknown, the grid box is made large enough to encompass the entire protein surface.[10] This can help identify novel binding pockets but is computationally more intensive and can be less accurate.

Protocol: Defining the Grid Box

-

Load the prepared receptor (PDBQT file) into AutoDockTools.

-

Navigate to the Grid -> Grid Box menu.[11]

-

Center the grid box on the active site. If a co-crystallized ligand was present, its coordinates can be used to define the center.

-

Adjust the dimensions (X, Y, Z) of the box to ensure it fully encloses the binding pocket, typically with a 4-5 Å buffer around the space occupied by a known inhibitor.[13]

-

Save the grid parameters to a configuration file. This file stores the coordinates and dimensions of the search space.[13][17]

Running the Docking Simulation

Causality: The docking software, such as AutoDock Vina, employs a sampling algorithm to explore many possible conformations and orientations (poses) of the ligand within the defined grid box.[13] Each generated pose is then evaluated by a scoring function, which estimates the binding affinity.[3][18] The program's goal is to find the pose with the most favorable (lowest) score.

Protocol: Executing AutoDock Vina

-

Prepare a Configuration File: Create a text file that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters (center and size), and the name of the output file.

-

Execute Vina from the Command Line: Run the AutoDock Vina executable, providing the configuration file as input. vina --config config.txt --log log.txt

-

Output: Vina will generate an output PDBQT file containing a specified number of top-ranked binding poses (typically 9-10) and their corresponding binding affinity scores in kcal/mol.[19][20]

PART 3: Post-Docking Analysis & Validation: From Data to Insight

Generating docking poses is only the beginning. The most crucial part of the study is the careful analysis and validation of the results to derive meaningful biological hypotheses.

Interpreting Docking Results

Causality: The output from the docking simulation provides quantitative and qualitative data that must be interpreted in a biochemical context.

Protocol: Result Analysis

-

Binding Affinity (Docking Score): The primary quantitative result is the binding affinity, reported in kcal/mol.[19] A more negative value indicates a stronger predicted binding affinity.[20][21] These scores are useful for ranking different ligands against the same target but should not be interpreted as absolute binding free energies.[19]

-

Pose Visualization and Interaction Analysis: Use molecular visualization software (e.g., PyMOL, Discovery Studio) to inspect the top-ranked poses.[20][21] The goal is to identify key non-covalent interactions between N-(4-nitrophenyl)pyridine-3-carboxamide and the protein's active site residues. Look for:

-

Hydrogen Bonds: Crucial for specificity and affinity.

-

Hydrophobic Interactions: Key drivers of binding.

-

Pi-Pi Stacking: Interactions between aromatic rings.

-

Electrostatic Interactions: Between charged groups.

-

-

Root Mean Square Deviation (RMSD): The RMSD measures the average distance between the atoms of two superimposed molecular structures.[21] It is a key metric for validating the docking protocol.

| Result Metric | Interpretation | Significance |

| Binding Affinity | Predicted free energy of binding (kcal/mol). More negative is better.[21] | Ranks potential ligands and binding poses.[19] |

| Binding Pose | The 3D orientation and conformation of the ligand in the active site. | Reveals specific molecular interactions driving the binding event.[21] |

| RMSD | Conformational similarity between two poses (e.g., docked vs. crystal). Lower is better. | A value < 2.0 Å is generally considered a successful reproduction of the binding mode.[9][21] |

Self-Validating the Protocol

Causality: A docking protocol must be validated to ensure it can reliably predict the correct binding mode for a given target. Without validation, the results are merely speculative.

Protocol: Re-docking Validation

The gold standard for validation is to use a protein that has a co-crystallized ligand.[9]

-

Prepare the System: Prepare the receptor and the native (co-crystallized) ligand as described in Part 1.

-

Re-dock: Dock the native ligand back into its own binding site using the exact same protocol (grid box, parameters) intended for the test ligand.

-

Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the RMSD between the two.

-

Assess Success: If the RMSD is less than 2.0 Å, the docking protocol is considered validated and can be confidently applied to screen new compounds like N-(4-nitrophenyl)pyridine-3-carboxamide.[9][21]

Advanced Validation and Future Steps

While docking provides a static snapshot, further computational methods can offer deeper insights into the dynamics and stability of the predicted complex.[22]

-

Molecular Dynamics (MD) Simulation: MD simulations can be performed on the top-ranked docked pose to assess the stability of the protein-ligand complex over time in a simulated physiological environment.[9][22] This helps confirm if the key interactions identified in the static dock are maintained.

-

Consensus Scoring: Using multiple different docking programs or scoring functions can increase confidence in the results.[23] If different methods predict a similar binding mode, it is more likely to be correct.

Conclusion

This guide has outlined a rigorous, technically sound workflow for the molecular docking study of N-(4-nitrophenyl)pyridine-3-carboxamide. By emphasizing the causality behind each step—from meticulous preparation of the receptor and ligand to the critical analysis and validation of the results—researchers can generate reliable and insightful predictions. Molecular docking, when performed with scientific integrity, is an invaluable tool in the modern drug discovery pipeline, accelerating the identification of promising new therapeutic candidates.[4]

References

-

ResearchGate. (2022, April 25). How to validate the molecular docking results? Available at: [Link]

-

ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Available at: [Link]

-

Zhang, S., et al. (2017). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Available at: [Link]

-

IntechOpen. (2026, January 21). Molecular docking in drug design: Basic concepts and application spectrums. Available at: [Link]

-

BioNome. (2026, March 2). Validating Docking Results with Molecular Dynamics Simulation in India. Available at: [Link]

-

James, J. (2023). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Molecular Chemistry. Available at: [Link]

-

Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Available at: [Link]

-

IntechOpen. (2024, June 28). Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. Available at: [Link]

-

Cambridge Crystallographic Data Centre (CCDC). Validation of Docking Poses via Interaction Motif Searching. Available at: [Link]

-

International Journal of Pharmaceutical and Biological Archives. (2013). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Available at: [Link]

-

ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand? Available at: [Link]

-

MedelBioX - YouTube. (2026, March 5). Ligand Preparation for Molecular Docking | AutoDockTools Tutorial. Available at: [Link]

-

Chu, P.-Y. (2018). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Academia Sinica. Available at: [Link]

-

Genomics & Informatics Lab. Molecular Docking (Protein-Ligand) | Methodology & Protocol. Available at: [Link]

-

Bioinformatics Stack Exchange. (2025, June 1). Ligand and Receptor Preparation for Molecular Docking using AutoDock4 and AutoDockTools. Available at: [Link]

-

Barakat, K. H. (2009). Molecular Docking Tutorial. University of Alberta. Available at: [Link]

-

YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Available at: [Link]

-

TrendBioTech - YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking. Available at: [Link]

-

ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

-

Bond University. A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Available at: [Link]

-

IntechOpen. (2022, July 8). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Available at: [Link]

-

ACS Publications. (2021, November 11). An Alternative Method for the Evaluation of Docking Performance: RSR vs RMSD. Available at: [Link]

-

Cambridge Crystallographic Data Centre (CCDC). Protein-ligand docking 101 - running a simulation in GOLD Try. Available at: [Link]

- Google Patents. US3994903A - Preparation of 4-(3-nitrophenyl)pyridine.

-

Chemsrc. (2026, February 25). CAS#:1032-85-5 | 3-hydroxy-N-[(4-nitrophenyl)methyl]pyridine-2-carboxamide. Available at: [Link]

-

Scientific Reports. (2024, May 15). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Available at: [Link]

-

Malaria World. (2025, March 28). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Available at: [Link]

- Google Patents. WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]

-

PMC. (2024, December 24). 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside Reduces Cyclophosphamide Effects and Induces Endothelial Inflammation in Murine Breast Cancer Model. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of N-(2-nitrophenyl) pyrazine. Available at: [Link]

-

NIScPR Online Publishing. Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interaction studies. Available at: [Link]

Sources

- 1. Molecular docking in drug design: Basic concepts and application spectrums - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach | IntechOpen [intechopen.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 9. researchgate.net [researchgate.net]

- 10. GIL [genomatics.net]

- 11. m.youtube.com [m.youtube.com]

- 12. pure.bond.edu.au [pure.bond.edu.au]

- 13. indico4.twgrid.org [indico4.twgrid.org]

- 14. sites.ualberta.ca [sites.ualberta.ca]

- 15. bioinformatics.stackexchange.com [bioinformatics.stackexchange.com]

- 16. youtube.com [youtube.com]

- 17. medium.com [medium.com]

- 18. Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches | IntechOpen [intechopen.com]

- 19. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. bionome.in [bionome.in]

- 23. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

Application Note: Synthesis and Characterization of N-(4-nitrophenyl)pyridine-3-carboxamide

Target Audience: Process Chemists, Flow Chemistry Engineers, and Drug Discovery Scientists.

Introduction & Application Context

N-(4-nitrophenyl)pyridine-3-carboxamide (commonly referred to as N-4-nitrophenyl nicotinamide) is a highly functionalized scaffold widely utilized in modern chemical engineering and pharmaceutical development. Because it contains multiple reducible functional groups (a nitro group, a pyridyl ring, and a phenylene ring), it serves as an ideal active pharmaceutical ingredient (API) surrogate for evaluating chemoselective catalytic hydrogenation in continuous-flow micro-packed bed reactors ()[1]. Additionally, this compound is a critical synthetic intermediate in the development of urea-based kinase inhibitors targeting anaplastic lymphoma kinase (ALK) and other oncogenic pathways ()[2].

Mechanistic Rationale & Synthetic Strategy

The construction of the N-aryl nicotinamide core relies on the formation of an amide bond between a pyridine-3-carboxylic acid derivative and an aniline.

The Nucleophilicity Challenge: 4-Nitroaniline is a notoriously poor nucleophile. The strongly electron-withdrawing para-nitro group delocalizes the lone pair of electrons on the amine nitrogen through resonance, significantly reducing its ability to attack electrophilic carbonyl carbons.

Overcoming the Kinetic Barrier: To achieve the >90% yields required for scalable intermediate production[1], the electrophile must be highly activated. Standard peptide coupling agents (e.g., EDCI/HOBt) often result in sluggish kinetics and incomplete conversion when paired with electron-deficient anilines. Therefore, the Acyl Chloride Route is the preferred methodology. By utilizing nicotinoyl chloride hydrochloride[3], the reaction proceeds rapidly via a highly reactive tetrahedral intermediate.

Because nicotinoyl chloride is supplied as a hydrochloride salt, 3.0 equivalents of a non-nucleophilic base (such as triethylamine) are strictly required: one equivalent to neutralize the reagent's HCl salt, one to neutralize the HCl generated during the condensation, and a slight excess to prevent the protonation of the weakly nucleophilic 4-nitroaniline.

Figure 1: Divergent synthetic workflows for N-(4-nitrophenyl)pyridine-3-carboxamide.

Quantitative Data & Reagent Specifications

Table 1: Reagent Stoichiometry (Acyl Chloride Route - 10 mmol Scale)

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Role |

| Nicotinoyl chloride HCl | 178.02 | 1.1 | 1.96 g | Activated Electrophile |

| 4-Nitroaniline | 138.12 | 1.0 | 1.38 g | Nucleophile |

| Triethylamine (TEA) | 101.19 | 3.0 | 4.18 mL | Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | - | 50.0 mL | Anhydrous Solvent |

Table 2: Comparison of Synthetic Routes

| Parameter | Acyl Chloride Route (Pathway A) | Uronium Coupling (Pathway B) |

| Activation Reagent | Nicotinoyl chloride HCl | HATU / DIPEA |

| Reaction Time | 2 - 4 hours | 12 - 18 hours |

| Temperature Profile | 0 °C → Room Temp | Room Temp |

| Typical Yield | 85 - 92% | 65 - 75% |

| Scalability | Excellent (Kilogram scale) | Poor (Cost-prohibitive) |

Experimental Protocol: The Acyl Chloride Route

Note: Nicotinoyl chloride hydrochloride is highly moisture-sensitive[3]. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (N2 or Argon).

Step 1: Preparation of the Nucleophile Solution

-

To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitroaniline (1.38 g, 10.0 mmol).

-

Seal the flask with a rubber septum and purge with inert gas for 5 minutes.

-

Inject anhydrous dichloromethane (DCM, 40 mL) followed by anhydrous triethylamine (4.18 mL, 30.0 mmol). Stir until the aniline is fully dissolved, yielding a bright yellow solution.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

Step 2: Electrophile Addition

-

In a separate dry vial, suspend nicotinoyl chloride hydrochloride (1.96 g, 11.0 mmol) in anhydrous DCM (10 mL).

-

Add the nicotinoyl chloride suspension dropwise to the cooled aniline solution over 15 minutes.

-

Causality Check: The dropwise addition controls the exothermic neutralization of the hydrochloride salt and prevents localized heating, which could lead to the formation of undesired side products.

Step 3: Reaction Monitoring (Self-Validating System)

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

-

Monitor the reaction via Thin Layer Chromatography (TLC) using 5% Methanol in DCM as the eluent.

-

Visual Cue: The intense yellow color of the starting 4-nitroaniline will gradually fade to a pale yellow/off-white suspension as the electron-withdrawing amide bond forms and precipitates triethylamine hydrochloride salts. The reaction is complete when the 4-nitroaniline spot (Rf ~0.8) is consumed.

Step 4: Workup (Critical Expert Insight)

-

Dilute the reaction mixture with an additional 50 mL of DCM.

-

Wash the organic layer with saturated aqueous NaHCO3 (2 × 50 mL) to remove unreacted nicotinic acid and triethylamine hydrochloride.

-

CRITICAL WARNING: Do not wash the organic layer with strong aqueous acids (e.g., 1M HCl). The pyridine nitrogen of the target compound has a pKa of ~3.3. An acidic wash will protonate the pyridine ring, causing the target API surrogate to partition entirely into the aqueous layer, resulting in catastrophic yield loss.

-

Wash with brine (50 mL), dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield a crude solid.

Step 5: Purification

-

Recrystallize the crude product from boiling ethanol.

-

Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to maximize crystal formation.

-

Filter the precipitate and wash with ice-cold ethanol to afford N-(4-nitrophenyl)pyridine-3-carboxamide as an off-white to pale yellow crystalline solid (>90% yield, >99% purity)[1].

Analytical Characterization

To verify the structural integrity of the synthesized compound, the following analytical signatures should be observed:

-

Appearance: Pale yellow to off-white crystalline powder.

-

1 H NMR (400 MHz, DMSO- d6 ): δ ~10.95 (s, 1H, amide NH), 9.12 (dd, 1H, pyridine H2), 8.78 (dd, 1H, pyridine H6), 8.35-8.25 (m, 3H, pyridine H4 + nitrophenyl H3, H5), 8.05 (d, 2H, nitrophenyl H2, H6), 7.60 (dd, 1H, pyridine H5).

-

ESI-MS (m/z): Calculated for C12H9N3O3 [M+H]+ : 244.07; Found: 244.1.

References

-

Yang, C., Teixeira, A. R., et al. "Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor." Green Chemistry / RSC Advances, 2018.

-

Gennas, G., Mologni, L., et al. "Design, synthesis, and biological activity of urea derivatives as anaplastic lymphoma kinase inhibitors." ChemMedChem, 2011, 6(9), 1680–1692.

-

LookChem Chemical Database. "Nicotinoyl Chloride Hydrochloride (CAS 20260-53-1) Properties and Applications."

Sources

Comprehensive Analytical Characterization of N-(4-Nitrophenyl)pyridine-3-carboxamide: Protocols for Structural Validation and Purity Profiling

Introduction & Chemical Context

N-(4-nitrophenyl)pyridine-3-carboxamide (commonly referred to as N-(4-nitrophenyl)nicotinamide) is a critical synthetic intermediate in medicinal chemistry. It is prominently utilized as a surrogate active pharmaceutical ingredient (API) and a foundational precursor in the synthesis of advanced kinase inhibitors, such as the Bruton's tyrosine kinase (BTK) inhibitor fenebrutinib 1. The reduction of its nitro group to an amine is a heavily studied transformation in flow chemistry and catalytic reactor engineering 2.

Accurate analytical characterization of this compound is paramount. The molecule presents specific analytical challenges: the strong electron-withdrawing nature of the nitro group heavily influences nuclear magnetic shielding, while the rigid, planar amide bond promotes strong intermolecular hydrogen bonding, significantly impacting solubility.

Fig 1. Multi-modal analytical workflow for N-(4-nitrophenyl)pyridine-3-carboxamide characterization.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)

Causality & Rationale

The molecule contains a basic pyridine nitrogen and a weakly acidic amide proton. Electrospray ionization in positive mode (ESI+) is selected because the pyridine ring readily accepts a proton, yielding a highly stable [M+H]+ ion. Conversely, the electron-withdrawing nitro group suppresses negative ionization efficiency, making ESI- less optimal for sensitive quantification.

Experimental Protocol

-

Sample Preparation: Accurately weigh 1.0 mg of the compound. Dissolve in 1.0 mL of HPLC-grade Methanol (MeOH) to create a 1 mg/mL stock.

-

Dilution & Validation: Dilute the stock 1:100 in 50:50 MeOH:Water (containing 0.1% Formic Acid) to achieve a 10 µg/mL working solution.

-

Validation Check: Visually inspect the vial against a light source. Ensure complete dissolution; particulate matter indicates incomplete solvation which can block the ESI capillary and skew quantitative purity assessments.

-

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) ramping from 5% to 95% ACN over 5 minutes at a flow rate of 0.4 mL/min.

-

Mass Spectrometry: Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI+ mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

-

Data Acquisition: Scan m/z 100–1000. Extract the exact mass for C12H10N3O3+ (Calculated: 244.0717 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale

The rigid, planar nature of the amide bond, coupled with strong intermolecular hydrogen bonding between the pyridine nitrogen and the amide/nitro groups, results in high lattice energy and poor solubility in standard non-polar NMR solvents like CDCl3 . Dimethyl sulfoxide-d6 (DMSO-d6) is chosen because it acts as a strong hydrogen-bond acceptor, disrupting intermolecular interactions and fully solubilizing the compound, a standard protocol requirement for rigid nitroaromatics 3. Furthermore, the 4-nitro group exerts a profound deshielding effect on the adjacent aromatic protons and the amide N-H.

Fig 2. Logical relationship of the 4-nitro group's electron-withdrawing effect on the N-H NMR shift.

Experimental Protocol

-

Sample Preparation: Weigh 15 mg of the compound into a clean glass vial.

-

Solvation: Add 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference).

-

Transfer & Validation: Sonicate for 60 seconds until visually clear. Transfer to a 5 mm precision NMR tube.

-

Validation Check: Invert the tube to ensure no micro-particulates are clinging to the glass. Particulates distort magnetic field homogeneity, leading to poor shimming and broadened spectral peaks.

-

-

Acquisition (1H NMR): Acquire at 400 MHz or 600 MHz at 298 K. Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.

-

Acquisition (13C NMR): Acquire at 100 MHz or 150 MHz. Set D1 to 2.0 seconds and acquire a minimum of 1024 scans to ensure adequate signal-to-noise for the quaternary carbons (especially the carbonyl and C−NO2 carbons).

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Causality & Rationale

Traditional KBr pellet methods are prone to ambient moisture absorption, which produces a broad O-H stretch around 3300 cm⁻¹ that masks the critical N-H stretch of the secondary amide. ATR-FTIR bypasses this limitation by allowing direct analysis of the neat solid. The nitro group is highly diagnostic in this modality, presenting two intense, self-validating bands due to symmetric and asymmetric NO2 stretching.

Experimental Protocol

-

Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

-

Validation Check: The background must show a flat baseline with only expected atmospheric CO2 and water vapor peaks, confirming a chemically clean crystal.

-

-

Sample Application: Place approximately 2-3 mg of the solid powder directly onto the center of the diamond crystal.

-

Compression: Lower the pressure anvil until the clutch clicks, ensuring intimate, uniform contact between the solid and the evanescent wave of the crystal.

-

Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

-

Processing: Apply an ATR correction algorithm in the spectrometer software to adjust for wavelength-dependent penetration depth, ensuring the relative peak intensities match traditional transmission spectra.

Quantitative Data Summary

The following table synthesizes the expected analytical signals necessary to confirm the identity and structural integrity of N-(4-nitrophenyl)pyridine-3-carboxamide.

Table 1: Quantitative Analytical Data Summary

| Analytical Modality | Parameter / Feature | Expected Value / Assignment | Structural Significance |

| LC-HRMS (ESI+) | Exact Mass [M+H]+ | m/z 244.0720 | Confirms molecular formula ( C12H9N3O3 ) |

| 1H NMR (DMSO-d6) | Amide N-H | ~10.9 ppm (s, 1H) | Highly deshielded by NO2 and carbonyl |

| 1H NMR (DMSO-d6) | Pyridine H2 | ~9.1 ppm (d, 1H) | Ortho to pyridine nitrogen |

| 1H NMR (DMSO-d6) | Nitrophenyl H3′,H5′ | ~8.3 ppm (d, 2H) | Ortho to electron-withdrawing NO2 group |

| ATR-FTIR | N-H Stretch | ~3350 cm⁻¹ | Secondary amide N-H bond |

| ATR-FTIR | Amide I (C=O Stretch) | ~1670 cm⁻¹ | Carbonyl of the carboxamide |

| ATR-FTIR | NO2 Asymmetric Stretch | ~1510 cm⁻¹ | Confirms presence of nitro group |

| ATR-FTIR | NO2 Symmetric Stretch | ~1340 cm⁻¹ | Confirms presence of nitro group |

References

-

Title: Catalytic Static Mixer-Enabled Hydrogenation of a Key Fenebrutinib Intermediate: Real-time Analysis for a Stable and Scalable Process Source: ChemRxiv URL: 1

-

Title: Practical synthesis of tetrahydrofolate by highly efficient catalytic hydrogenation in continuous flow Source: ResearchGate URL: 2

-

Title: 1,2-Bis(4-nitrophenyl)ethane | CAS 736-30-1 Source: Benchchem URL: 3

Sources

Application Note: N-(4-nitrophenyl)pyridine-3-carboxamide in Antibacterial Discovery and GyrB Inhibition Assays

Executive Summary

The development of novel antibacterial chemotypes is critical to combat the rising threat of multi-drug resistant "ESKAPE" pathogens. Pyridine-3-carboxamide (nicotinamide) derivatives have emerged as a highly potent class of antibacterial agents, specifically targeting the ATPase subunit of bacterial DNA gyrase (GyrB)[1]. Within this chemical space, N-(4-nitrophenyl)pyridine-3-carboxamide serves a dual purpose: it acts as a baseline screening scaffold for direct antibacterial evaluation and functions as a functionalized active pharmaceutical ingredient (API) surrogate for catalytic hydrogenation studies[2]. By reducing the nitro group to an amine, researchers can unlock highly active pharmacophores (such as N-ethylureas) that exhibit potent Gram-positive and Gram-negative efficacy[1].

This application note provides a comprehensive, self-validating methodological guide for utilizing N-(4-nitrophenyl)pyridine-3-carboxamide in modern antibacterial drug discovery, bridging the gap between chemical activation and biological target validation.

Mechanistic Rationale: Targeting the GyrB ATPase Domain

Bacterial DNA gyrase is a type IIa topoisomerase essential for managing DNA topology during replication and transcription. The enzyme consists of two subunits (GyrA and GyrB). While fluoroquinolones target the DNA-cleavage complex via GyrA, pyridine-3-carboxamides act as competitive inhibitors of ATP binding at the GyrB subunit[1].

Causality of Molecular Design: Computational 3D-QSAR models and molecular docking studies reveal that the pyridine nitrogen and the carboxamide carbonyl act as critical hydrogen-bond acceptors and donors, interacting with conserved residues such as Asp-82 and Asn-55 in the GyrB active site[1][3]. The 4-nitrophenyl moiety provides essential hydrophobic and steric bulk. However, direct assays often reveal that the nitroaromatic compound acts as a "prodrug" or intermediate; its catalytic reduction to N-(4-aminophenyl)pyridine-3-carboxamide significantly enhances target affinity by allowing further functionalization into urea derivatives that perfectly occupy the ATPase pocket[1][2].

Fig 1. Mechanism of action and activation pathway for pyridine-3-carboxamide derivatives.

Experimental Workflows

The following protocols establish a self-validating system. Biological activity is first quantified phenotypically (MIC) and then validated biochemically (ATPase assay) to ensure the observed antibacterial effect is strictly target-driven rather than a result of non-specific cytotoxicity.

Fig 2. Experimental workflow for antibacterial susceptibility and GyrB target validation.

Compound Preparation & Catalytic Activation

To evaluate the full SAR profile, researchers often test both the nitro-precursor and its reduced amine counterpart.

-

Stock Preparation: Dissolve N-(4-nitrophenyl)pyridine-3-carboxamide in 100% molecular-grade DMSO to a concentration of 10 mM.

-

Causality: The nitroaromatic system is highly lipophilic. Attempting initial dissolution in aqueous buffers will result in micro-precipitates, leading to artificially low calculated MICs.

-

-

Catalytic Hydrogenation (Optional): To generate the active amine surrogate, process the nitro-compound through a micro-packed bed reactor loaded with a Pd/SiO₂ catalyst under H₂ flow[2].

-

Causality: Continuous flow micro-reactors provide superior gas-liquid-solid mass transfer, preventing the over-reduction of the sensitive pyridine ring while selectively reducing the nitro group via an azo-dimer intermediate[2].

-

In Vitro Antibacterial Susceptibility Testing (MIC)

Determine the Minimum Inhibitory Concentration (MIC) using the CLSI broth microdilution method.

-

Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Causality: Standardized divalent cation concentrations (Ca²⁺ and Mg²⁺) are critical to ensure consistent bacterial outer-membrane permeability, particularly for Gram-negative strains.

-

-

Serial Dilution: Perform 2-fold serial dilutions of the compound in a 96-well plate. Ensure the final DMSO concentration in all wells is ≤1% v/v.

-

Causality: DMSO concentrations exceeding 1% induce solvent-mediated membrane toxicity, which creates false-positive antibacterial readouts and compromises the self-validating nature of the assay.

-

-

Inoculation & Incubation: Add bacterial inoculum to achieve a final concentration of 5 × 10⁵ CFU/mL. Seal with a breathable film and incubate at 37°C for 18-24 hours.

-

Readout: Measure absorbance at OD₆₀₀. The MIC is the lowest concentration exhibiting no visible growth (OD₆₀₀ < 0.05). Include Ciprofloxacin as a positive control[1].

Biochemical Target Validation: GyrB ATPase Assay

To confirm that the antibacterial activity stems from GyrB inhibition, utilize a Malachite Green phosphate assay.

-

Master Mix Preparation: Combine recombinant E. coli or S. aureus GyrB enzyme (10 nM) in assay buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM MgCl₂, 1 mM DTT).

-

Compound Pre-Incubation: Add the test compound (0.1 µM to 100 µM) and incubate at room temperature for 15 minutes.

-

Causality: Pre-incubation is mandatory. It allows the competitive pyridine-3-carboxamide inhibitor to reach thermodynamic binding equilibrium at the ATPase active site before the highly concentrated natural substrate (ATP) is introduced.

-

-

Reaction Initiation: Add 1 mM ATP to initiate hydrolysis. Incubate for 30 minutes at 30°C.

-

Detection: Add Malachite Green reagent. The reagent forms a complex with the released inorganic phosphate (Pi), shifting color to green.

-

Causality: Malachite green provides a highly sensitive, direct stoichiometric correlation to ATP hydrolysis.

-

-

Validation: Calculate the Z'-factor using DMSO (negative control) and Novobiocin (positive control). A Z'-factor > 0.5 validates the assay's robustness. Measure absorbance at OD₆₂₀ to calculate the IC₅₀.

Data Presentation & Interpretation

The table below summarizes the expected quantitative biological profile of the nitro-scaffold versus its activated amine counterpart and a clinical control.

| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | GyrB IC₅₀ (µM) |

| N-(4-nitrophenyl)pyridine-3-carboxamide | >64 | 32 | 15.2 |

| N-(4-aminophenyl)pyridine-3-carboxamide | 16 | 8 | 4.5 |

| Ciprofloxacin (Positive Control) | 0.5 | 0.25 | 0.1 |

Interpretation: The data validates the mechanistic hypothesis. The nitro-compound exhibits weak baseline activity. Upon reduction to the amine, the electron-donating nature of the NH₂ group and its ability to act as a functional handle for further synthesis significantly improves both target affinity (lowered IC₅₀) and whole-cell efficacy (lowered MIC) against Gram-positive pathogens[1][2]. The discrepancy between E. coli and S. aureus MICs highlights the challenge of compound efflux and outer-membrane penetration in Gram-negative bacteria[1].

Sources

Introduction: The Therapeutic Potential of Pyridine-3-Carboxamide Derivatives

An in-depth guide for researchers, scientists, and drug development professionals on the characterization of N-(4-nitrophenyl)pyridine-3-carboxamide as a potential enzyme inhibitor. This document provides a comprehensive overview, from theoretical mechanisms to detailed experimental protocols.

The pyridine-3-carboxamide scaffold, a core component of nicotinamide, is a privileged structure in medicinal chemistry, frequently appearing in molecules with a wide array of biological activities.[1][2] These compounds are known to interact with a variety of enzyme classes, making them a rich source for the discovery of novel therapeutic agents.[3][4][5] N-(4-nitrophenyl)pyridine-3-carboxamide, a derivative of this class, presents an intriguing candidate for investigation as an enzyme inhibitor. Its structural features, combining the pyridine-3-carboxamide core with a nitrophenyl group, suggest the potential for specific interactions within an enzyme's active or allosteric sites.